molecular formula C12H22N2O2 B1427406 Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate CAS No. 1211539-11-5

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

Cat. No.: B1427406
CAS No.: 1211539-11-5
M. Wt: 226.32 g/mol
InChI Key: DTQFSFGKCIRARX-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a bicyclic compound featuring a pyrazine ring fused with a cyclopentane moiety and a tert-butyloxycarbonyl (Boc) protective group. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles .

Properties

IUPAC Name

tert-butyl 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQFSFGKCIRARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a bicyclic compound characterized by a unique structure that includes a cyclopentane fused to a pyrazine ring. This compound, with the molecular formula C₁₂H₂₂N₂O₂ and a molar mass of 226.32 g/mol, has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, which may facilitate interactions with biological membranes and macromolecules. The cyclopentapyrazine ring system is known to be present in various naturally occurring compounds with significant biological properties, suggesting that this compound may also exhibit similar activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence various biochemical pathways. For instance, compounds with similar bicyclic structures have been shown to inhibit critical enzymes such as N-myristoyltransferase (NMT), which plays a role in protein modification and signaling pathways .

Synthesis and Biological Evaluation

Research has indicated that the synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often yield intermediates that can be further evaluated for their biological potential. The synthesis routes commonly employed include:

  • Cyclization reactions : To form the bicyclic structure.
  • Functional group modifications : To enhance biological activity or selectivity towards specific targets.

Comparative Analysis

A comparative analysis of similar compounds can provide insights into the unique biological properties of this compound:

Compound NameMolecular FormulaBiological Activity
Octahydro-1H-cyclopentapyrazine-1-carboxylic AcidC₁₂H₂₂N₂O₂Potential for enzyme inhibition
Tert-butyl 3-methylcyclopentane-1-carboxylateC₉H₁₈O₂Lacks nitrogen; lower biological relevance
Tert-butyl 2-pyrrolidinoneC₇H₁₃NODifferent cyclic structure; varied activity

This table illustrates how the unique bicyclic structure of this compound may confer distinct biological activities not present in its analogs.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate has shown promise in medicinal chemistry as a candidate for developing new pharmaceuticals. Its structural characteristics may enhance its interaction with biological targets, making it suitable for:

  • Antiviral Agents : Research indicates that compounds with similar structures can inhibit viral proteases, which are crucial for viral replication . this compound's ability to interact with such targets could lead to the development of effective antiviral therapies.
  • Enzyme Inhibitors : The compound may also serve as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways .

Organic Synthesis

The compound is useful as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:

  • Reactions : It can participate in oxidation, reduction, and substitution reactions, making it versatile for synthesizing more complex organic molecules.
  • Building Block : Its unique structure allows it to act as a building block for synthesizing other chemical entities, facilitating the creation of novel compounds with desired properties.

Case Studies and Research Findings

Research has demonstrated the effectiveness of similar compounds in inhibiting viral proteases. For instance, studies on derivatives of pyrazine have shown promising antiviral activities against enteroviruses by targeting their proteases . The structural modifications observed in these studies suggest that this compound could be optimized further for enhanced potency.

Comparison with Similar Compounds

Analysis :

  • Functional Groups : The ketone in analogs like 879687-92-0 introduces additional reactivity (e.g., nucleophilic attacks), absent in the target compound .
  • Molecular Weight : Variations impact pharmacokinetic properties; lower weights (e.g., 225.28 g/mol in 1363382-39-1) may enhance bioavailability .

Analysis :

  • The target compound and C11 share palladium-catalyzed cross-coupling strategies, but C11 uses Suzuki-Miyaura conditions for aryl-thiadiazole incorporation.
  • Boc protection is a common step, though deprotection kinetics may vary with ring substituents .

Preparation Methods

Cyclization of Cyclopentane Derivatives

The foundational step involves constructing the fused bicyclic core, typically starting from cyclopentane derivatives bearing suitable functional groups. These derivatives undergo intramolecular cyclization reactions, often facilitated by acid or base catalysis, to form the pyrazine-fused ring system. For example, a precursor with amino and carbonyl functionalities can cyclize under controlled conditions to generate the pyrazine ring fused with the cyclopentane.

Incorporation of the Pyrazine Ring

The pyrazine ring is introduced via nucleophilic substitution or condensation reactions involving hydrazine derivatives and diketones or related compounds. This step often employs reagents such as hydrazine hydrate or substituted hydrazines reacting with diketones under reflux conditions to form the heterocyclic core.

Introduction of the tert-Butyl Ester Group

The tert-butyl group is introduced through esterification reactions, where the carboxylic acid intermediate reacts with tert-butanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or via direct Fischer esterification under acidic conditions. This step ensures the formation of the tert-butyl ester protecting group, which stabilizes the molecule during subsequent reactions.

Protective Group Strategies

The use of tert-butyl as a protective group for the carboxylate moiety is crucial for controlling reactivity during multi-step synthesis. The Boc group is introduced early in the synthesis to prevent undesired side reactions and is typically removed under acidic conditions after the desired modifications are complete.

Catalytic and Reagent Conditions

Step Typical Conditions Reagents Purpose
Cyclization Reflux, acid or base catalysis Sulfuric acid, sodium hydroxide Ring closure to form fused bicyclic core
Pyrazine formation Reflux, hydrazine hydrate Hydrazine hydrate, diketones Heterocycle formation
Esterification Reflux, acidic conditions tert-Butanol, DCC, or Fischer conditions Introduction of tert-butyl ester group

Recent Advances and Research Findings

Recent studies have demonstrated the efficiency of palladium-catalyzed reactions, such as intramolecular Heck-type cyclizations, to construct similar bicyclic frameworks with high diastereoselectivity. For example, a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene with alkynes achieved the synthesis of complex cyclopenta[c]pyridine skeletons, which are structurally related to the target compound. Such catalytic methods could be adapted for the synthesis of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate, offering improved yields and stereoselectivity.

Data Table Summarizing Synthesis Methods

Method Starting Materials Key Reactions Conditions Advantages References
Cyclization of cyclopentane derivatives Cyclopentane derivatives with amino and carbonyl groups Intramolecular cyclization Acid/base reflux High regioselectivity ,
Hydrazine-mediated heterocycle formation Diketones + hydrazine hydrate Condensation to pyrazine ring Reflux, polar solvents Versatile, high yield ,
Esterification with tert-butanol Carboxylic acid intermediate DCC coupling or Fischer esterification Reflux, catalytic acid Selective tert-butyl ester formation ,
Palladium-catalyzed cyclization Alkene/alkyne precursors Heck or Sonogashira reactions Mild conditions, low catalyst loading Stereoselectivity, functional group tolerance ,

Summary of Research Findings

  • Efficiency : Catalytic methods such as Pd/Au-relay catalysis have shown promise in constructing complex bicyclic systems with high stereoselectivity, which could be adapted for this compound.
  • Selectivity : Diastereoselective synthesis strategies are crucial for obtaining the desired stereochemistry in the bicyclic framework.
  • Versatility : The use of protective groups like Boc ensures functional group compatibility during multi-step synthesis, facilitating late-stage modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate
Reactant of Route 2
Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

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